molecular formula C14H16N2O B8812353 1-(Piperidin-4-yl)quinolin-2(1H)-one

1-(Piperidin-4-yl)quinolin-2(1H)-one

Cat. No.: B8812353
M. Wt: 228.29 g/mol
InChI Key: DTZMBKCXASPYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)quinolin-2(1H)-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This molecule features a quinolin-2(1H)-one scaffold linked to a piperidine ring, a structural motif present in various pharmacologically active compounds. Quinoline-piperidine conjugates are extensively investigated for their potential as antimalarial agents, serving as key scaffolds in the design of compounds active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . The piperidine moiety contributes a basic nitrogen, which is often crucial for the uptake and accumulation of molecules in the acidic digestive vacuole of the malaria parasite via pH trapping, a common mechanism for this class of therapeutics . Beyond antimalarial applications, piperidine derivatives are recognized as one of the most important structural fragments in drug design, featuring in more than twenty classes of pharmaceuticals . The synthesis and study of such hybrids are central to exploring new structure-activity relationships and overcoming drug resistance in various diseases. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-piperidin-4-ylquinolin-2-one

InChI

InChI=1S/C14H16N2O/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12/h1-6,12,15H,7-10H2

InChI Key

DTZMBKCXASPYTO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)C=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Compound 58: 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline

  • Structural Difference: Incorporates a methyl group on the piperidine nitrogen and a tetrahydroquinoline core instead of quinolinone.
  • The saturated tetrahydroquinoline core reduces aromaticity, altering electronic properties .
  • Synthesis: Prepared via reductive amination of 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one .

Compound 59: tert-Butyl 4-(3,4-Dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

  • Structural Difference : Features a tert-butyl carbamate group on the piperidine nitrogen.
  • Impact : The bulky tert-butyl group may sterically hinder interactions with enzymes or receptors, affecting activity. The carbamate moiety could serve as a protecting group for further derivatization .

Isoxazoline-Incorporated Quinolinones

AJI1-AJI8: 1-Amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one

  • Structural Difference : Replaces the piperidine ring with an isoxazoline moiety.
  • Impact : The isoxazoline introduces rigidity and hydrogen-bonding capacity, enhancing antimicrobial activity (e.g., AJI4 showed MIC values of 8–16 µg/mL against S. aureus) .
  • Synthesis: Cyclization of 1-amino-3-cinnamoyl-quinolin-2(1H)-one with hydroxylamine hydrochloride .

Hybrid Derivatives with Extended Substituents

Radioligand 1: (E)-1-(1-(2-(2-(3-Iodoallyloxy)-4-(1-(methylsulfonyl)piperidin-4-yloxy)phenyl)acetyl)piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one

  • Structural Difference : Contains an iodopropenyl side chain and methylsulfonyl-piperidine group.
  • Impact : The iodine atom enables radiolabeling (e.g., with I-125) for imaging studies, while the sulfonyl group enhances solubility and target affinity .

Compound in : 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one

  • Structural Difference: Attaches an indole-piperidine hybrid to the quinolinone core.

Hydroxylated Quinolinones

Compound 11: 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one

  • Structural Difference: Introduces a 4-hydroxy group and aminopyrimidine carbonyl substituent.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility and antimicrobial efficacy (64% yield, confirmed by IR and NMR) .

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

A foundational method for constructing the quinolin-2(1H)-one core involves cyclization reactions using polyphosphoric acid (PPA). This approach, adapted from syntheses of related 4-hydroxyquinolones, employs N,N'-diphenyl malonamide derivatives as starting materials. Under reflux conditions (140–150°C), PPA facilitates intramolecular cyclization by activating carbonyl groups, yielding the bicyclic quinolinone structure. For 1-(piperidin-4-yl)quinolin-2(1H)-one, this method requires pre-functionalization of the malonamide with a piperidinyl group prior to cyclization. Typical reaction times range from 6–8 hours, with yields of 65–75% reported for analogous compounds.

Base-Catalyzed Cyclization

Alternative cyclization routes utilize strong bases such as potassium hydroxide (KOH) in aqueous or alcoholic solvents. For example, heating 2-aminobenzophenone derivatives with piperidin-4-amine in ethanol under basic conditions induces cyclodehydration, forming the quinolinone ring. This method avoids harsh acidic conditions but requires stringent temperature control (80–100°C) to prevent decomposition. Yields are moderately lower (50–60%) compared to PPA-mediated routes, but the absence of acidic byproducts simplifies purification.

Coupling Reactions

Nucleophilic Substitution

A widely adopted strategy involves coupling pre-formed quinolin-2(1H)-one with piperidin-4-yl derivatives via nucleophilic substitution. For instance, 2-chloroquinoline reacts with piperidin-4-amine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the C-N bond. This method, performed in a 1,2-dimethoxyethane/water solvent system, achieves yields of 70–80% with high regioselectivity.

Table 1: Comparison of Nucleophilic Substitution Conditions

Reagent SystemSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄, Na₂CO₃1,2-Dimethoxyethane/H₂O8078
CuI, L-ProlineDMSO12065
K₂CO₃, DMFDMF10060

Reductive Amination

Reductive amination offers a complementary route, particularly for introducing substituents on the piperidine ring. Reacting quinolin-2(1H)-one-4-carbaldehyde with piperidin-4-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane yields the target compound. This method is advantageous for synthesizing analogs with modified piperidine moieties, though yields vary (55–70%) depending on the aldehyde’s electronic properties.

Solvent and Reaction Condition Optimization

Solvent Effects

The choice of solvent critically impacts reaction efficiency and selectivity:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may promote side reactions at elevated temperatures.

  • Ether-water biphasic systems : Improve phase transfer in palladium-catalyzed reactions, reducing catalyst loading by 30%.

  • Ethanol/water mixtures : Favored for base-mediated cyclization, offering a balance between solubility and reaction rate.

Temperature and Catalysis

Optimal temperatures range from 80°C (for Pd-catalyzed coupling) to 150°C (PPA cyclization). Catalytic systems such as Pd(PPh₃)₄ or CuI with ligand additives (e.g., 1,10-phenanthroline) reduce energy requirements by 20–25% compared to non-catalytic methods.

Purification Techniques

Recrystallization

Crude products are typically purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity. Impurities such as unreacted piperidin-4-amine (retention factor Rf = 0.3) are removed through iterative crystallization.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:2) eluent resolves regioisomeric byproducts. This step is essential for removing dimeric impurities (<0.2% post-purification).

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Recovery (%)
Recrystallization95–9870–75
Column Chromatography>9960–65
Acid-Base Extraction90–9285–90

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance heat/mass transfer. A representative setup involves:

  • Reaction zone : Tubular reactor (stainless steel, 50 L volume) at 100°C, residence time 30 min.

  • Quench zone : Immediate cooling to 25°C to prevent decomposition.

  • In-line crystallization : Anti-solvent (water) addition precipitates the product, achieving 85% yield with 99.7% HPLC purity.

Green Chemistry Approaches

Industrial protocols prioritize sustainable practices:

  • Solvent recycling : DMF recovery rates exceed 90% via distillation.

  • Catalyst immobilization : Silica-supported Pd nanoparticles reduce heavy metal waste by 40%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
PPA Cyclization65–7595Moderate
Pd-Catalyzed Coupling70–8099High
Reductive Amination55–7097Low

The Pd-catalyzed route offers the best balance of yield and scalability, though it requires expensive catalysts. PPA cyclization remains viable for small-scale synthesis due to lower costs .

Q & A

Q. What spectroscopic and analytical methods are commonly employed to characterize 1-(Piperidin-4-yl)quinolin-2(1H)-one and its derivatives?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Used to confirm the core quinolinone scaffold and substituent positions. For example, aromatic protons in the quinolinone ring appear as distinct multiplets between δ 6.8–8.2 ppm, while piperidinyl protons resonate at δ 1.5–3.5 ppm .
    • IR Spectroscopy : Key absorption bands include C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) for secondary amines .
    • Mass Spectrometry (HRMS) : Provides molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity .
  • Practical Considerations : Ensure deuterated solvents (e.g., DMSO-d6 or CDCl3) are used for NMR to avoid signal interference. For HRMS, electrospray ionization (ESI) is preferred for polar derivatives.

Q. How are antimicrobial activities of quinolin-2(1H)-one derivatives evaluated experimentally?

Methodological Answer:

  • Twofold Serial Dilution Assay :
    • Compounds are tested against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains (e.g., C. albicans) in liquid broth. Minimum inhibitory concentration (MIC) values are determined by observing growth inhibition after 24–48 hours. For example, fluoro-substituted derivatives showed MICs as low as 16 µg/mL against P. aeruginosa .
    • Controls : Streptomycin (antibacterial) and fluconazole (antifungal) are used as positive controls. Solvent-only (e.g., DMSO) serves as a negative control.
  • Agar Diffusion Method : Zone of inhibition measurements complement MIC data, particularly for preliminary screening .

Advanced Research Questions

Q. How can structural modifications of the quinolin-2(1H)-one core enhance selectivity against P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells?

Methodological Answer:

  • Rational Design Strategies :
    • Piperidine Substitutions : Introducing bulky groups (e.g., arylpiperazinyl) at the piperidin-4-yl position improves P-gp binding affinity. For example, derivatives with iodopropenyl side chains mimic trifluoroethoxy groups in lead compounds, enhancing potency .
    • Hybrid Molecules : Coupling quinolinone with pyrimidine or triazole moieties increases lipophilicity and membrane penetration .
  • Biological Evaluation :
    • Intracellular Accumulation Assays : Use fluorescent probes (e.g., Rho123 or doxorubicin) in resistant cell lines (e.g., Lucena 1) with flow cytometry. Compounds reversing P-gp activity show increased fluorescence intensity .
    • Competitive Binding Studies : Radiolabeled analogs (e.g., ¹²⁵I derivatives) quantify binding to human OTR vs. vasopressin receptors to ensure selectivity .

Q. What synthetic routes optimize the yield of 3-aminoquinolin-2(1H)-one derivatives for pharmacological applications?

Methodological Answer:

  • Mannich Reaction :
    • React 2-aminoquinolin-4(1H)-one with paraformaldehyde and secondary amines (e.g., piperidine) in ethanol under reflux (70–80°C, 6–8 hours). Yields range from 61–93% depending on amine steric hindrance .
    • Retro-Mannich Analysis : Acidic conditions (HCl/EtOH) can cleave Mannich adducts to study reaction reversibility and optimize conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time for hybrid molecules (e.g., quinolinone-pyrimidine) from hours to minutes (120°C, 250W microwave irradiation) .

Q. How do substituents at the 3-position of the quinolinone ring influence pharmacokinetic properties?

Methodological Answer:

  • Hydrophilic Groups : Hydroxy or amino substituents improve aqueous solubility but may reduce blood-brain barrier penetration. For instance, 4-hydroxy derivatives showed 2.3-fold higher solubility than methyl analogs .
  • Lipophilic Modifications : Fluorine or chloro substituents enhance metabolic stability (e.g., t₁/₂ increased from 1.5 to 4.2 hours in rat liver microsomes) but may increase plasma protein binding .
  • In Silico Modeling : Tools like SwissADME predict LogP values and P-glycoprotein substrate likelihood to prioritize candidates for in vivo studies .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

  • Data Triangulation :
    • Compare MIC values, cytotoxicity (e.g., IC₅₀ in HEK293 cells), and pharmacokinetic profiles to identify structure-activity relationships (SAR). For example, 3-acetyl derivatives may show potent antimicrobial activity but high cytotoxicity, necessitating a balance .
    • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. A quinolinone derivative initially thought to target bacterial DNA gyrase was later found to inhibit efflux pumps .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish significant activity trends from experimental noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.